molecular formula C22H32P2 B13737552 (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane

(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane

Cat. No.: B13737552
M. Wt: 358.4 g/mol
InChI Key: QCGQZQVMBJGWNL-DNQXCXABSA-N
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Description

(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane is a chiral diphosphine ligand widely used in coordination chemistry and homogeneous catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane typically involves the reaction of tert-butyl(phenyl)phosphine with a chiral ethane derivative. One common method is the reaction of tert-butyl(phenyl)phosphine with (1S,2S)-1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.

    Coordination: It forms stable coordination complexes with transition metals such as palladium, platinum, and rhodium.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Metal complexes, typically in the presence of a base.

    Coordination: Transition metal salts or complexes, often in an inert atmosphere.

Major Products

  • **Oxidation

Properties

Molecular Formula

C22H32P2

Molecular Weight

358.4 g/mol

IUPAC Name

(S)-tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3/t23-,24-/m1/s1

InChI Key

QCGQZQVMBJGWNL-DNQXCXABSA-N

Isomeric SMILES

CC(C)(C)[P@](CC[P@](C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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